

# Synthesis of Tris(2-carboxyethyl)nitromethane via Michael Addition: Application Notes and Protocols

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## Compound of Interest

Compound Name: 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

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This document provides detailed application notes and protocols for the synthesis of tris(2-carboxyethyl)nitromethane, a tripodal molecule with potential applications in medicinal chemistry and materials science. The synthesis is achieved through a two-step process commencing with the Michael addition of nitromethane to acrylonitrile, followed by the acidic hydrolysis of the resulting tris-nitrile intermediate.

## Reaction Overview

The synthesis of tris(2-carboxyethyl)nitromethane proceeds in two sequential steps:

- **Michael Addition:** Nitromethane undergoes a base-catalyzed Michael addition to three equivalents of acrylonitrile to form the intermediate, tris(2-cyanoethyl)nitromethane.
- **Hydrolysis:** The three nitrile functionalities of the intermediate are hydrolyzed under acidic conditions to yield the final product, tris(2-carboxyethyl)nitromethane.

## Experimental Protocols

### Step 1: Synthesis of Tris(2-cyanoethyl)nitromethane

This protocol is adapted from procedures for similar Michael additions of nitromethane.<sup>[1]</sup>

#### Materials:

- Nitromethane ( $\text{CH}_3\text{NO}_2$ )
- Acrylonitrile ( $\text{CH}_2=\text{CHCN}$ )
- Trimethyl phenyl ammonium hydroxide solution (as catalyst)
- Methanol ( $\text{CH}_3\text{OH}$ )
- Diethyl ether ( $(\text{C}_2\text{H}_5)_2\text{O}$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Ice bath
- Büchner funnel and filter paper

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nitromethane (1.0 eq) in methanol.
- Add a catalytic amount of trimethyl phenyl ammonium hydroxide solution to the flask.
- Cool the mixture in an ice bath and slowly add acrylonitrile (3.0-3.5 eq) dropwise with vigorous stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
- Dry the product, tris(2-cyanoethyl)nitromethane, under vacuum.

## Step 2: Synthesis of Tris(2-carboxyethyl)nitromethane

This protocol is based on general methods for the acid-catalyzed hydrolysis of nitriles.<sup>[2]</sup><sup>[3]</sup>

Materials:

- Tris(2-cyanoethyl)nitromethane
- Concentrated hydrochloric acid (HCl, ~37%)
- Distilled water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Beaker
- Ice bath
- Büchner funnel and filter paper

Procedure:

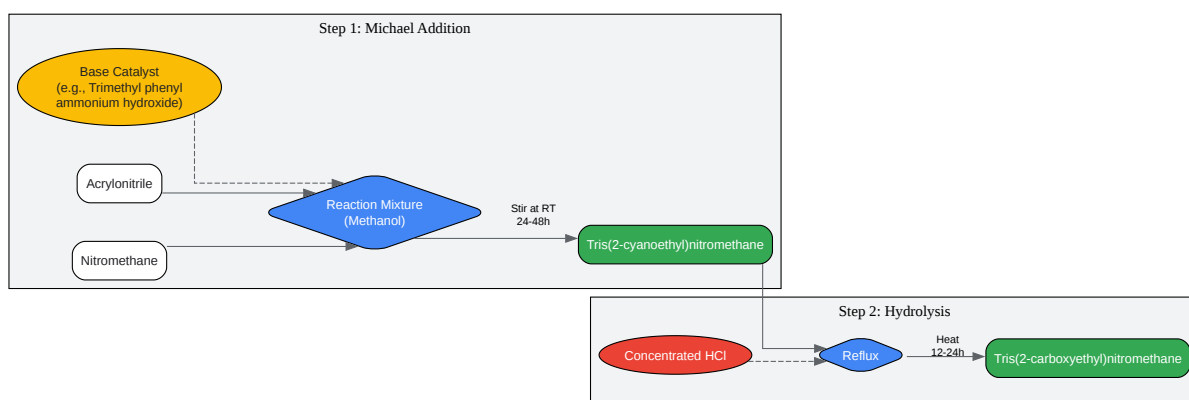
- Place tris(2-cyanoethyl)nitromethane (1.0 eq) in a round-bottom flask.
- Add a sufficient amount of concentrated hydrochloric acid to the flask (a 5-10 fold molar excess of HCl per nitrile group is recommended).

- Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
- Maintain the reflux for 12-24 hours, or until the reaction is complete (monitoring by TLC or IR spectroscopy to observe the disappearance of the nitrile peak).
- After the reaction is complete, cool the mixture to room temperature and then further cool it in an ice bath.
- Slowly and carefully add cold distilled water to the cooled mixture to precipitate the product.
- Collect the white solid product by vacuum filtration.
- Wash the product with a small amount of cold distilled water to remove any residual acid.
- Dry the final product, tris(2-carboxyethyl)nitromethane, under vacuum.

## Data Presentation

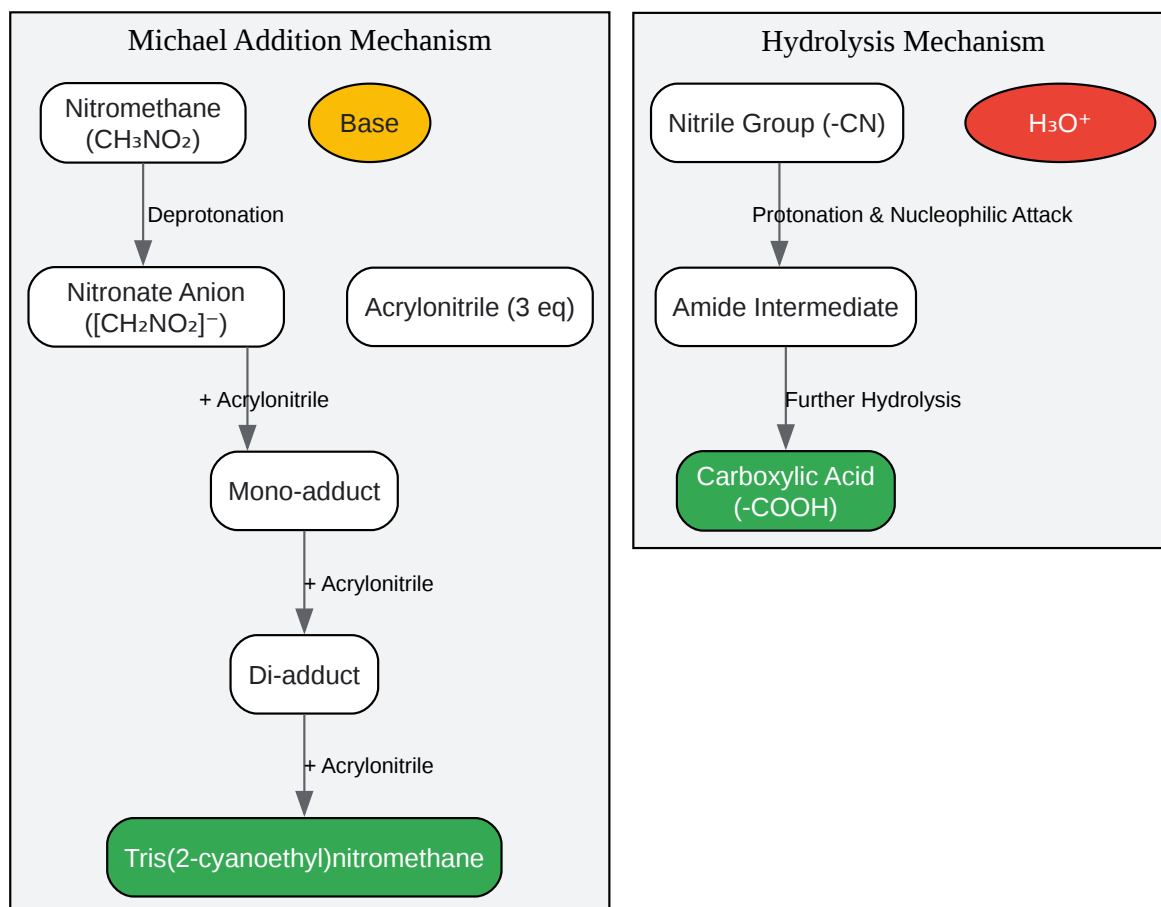
Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Typical Yield (%)	Physical Appearance
Tris(2-cyanoethyl)nitromethane	C <sub>10</sub> H <sub>12</sub> N <sub>4</sub> O <sub>2</sub>	220.23	1466-48-4	70-85	White solid
Tris(2-carboxyethyl)nitromethane	C <sub>10</sub> H <sub>15</sub> NO <sub>8</sub>	277.23	59085-15-3	80-95	White solid

## Visualizations



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Caption: Experimental workflow for the two-step synthesis of tris(2-carboxyethyl)nitromethane.



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Caption: Simplified reaction mechanisms for the synthesis of tris(2-carboxyethyl)nitromethane.

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## References

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